

ARD-2051: A Technical Guide to a Novel Androgen Receptor PROTAC Degradar

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ARD-2051

Cat. No.: B12387255

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-2051 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). As a key driver in the progression of prostate cancer, the AR is a critical therapeutic target. **ARD-2051** offers a novel therapeutic modality by hijacking the ubiquitin-proteasome system to eliminate the AR protein, thereby providing a potential treatment for advanced prostate cancer, including castration-resistant forms. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to **ARD-2051**.

Chemical Structure and Properties

ARD-2051 is a hetero-bifunctional molecule comprising a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase.

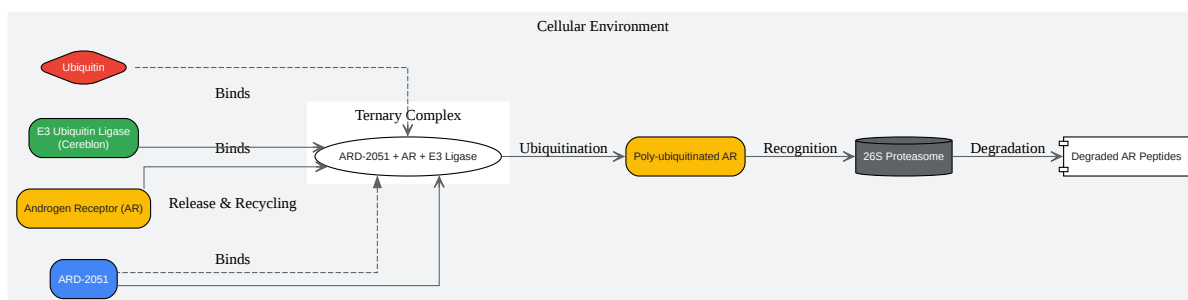
Property	Value
Chemical Formula	C43H45ClN8O5
Molecular Weight	789.32 g/mol
CAS Number	2632305-17-8
SMILES String	<chem>O=C(C1=C2C=CC(N3CC(N4CCN(C(C5=CC=C(C=C5)N6CCC7(CC6)CN(--INVALID-LINK--C)C8=CC(Cl)=C(C=C8)C#N)=O)CC4)C3)=C1)N(C2=O)C9C(NC(CC9)=O)=O</chem>
Appearance	Solid
Solubility	Soluble in DMSO

Mechanism of Action: Targeted Protein Degradation

ARD-2051 functions as a PROTAC, inducing the degradation of the Androgen Receptor through the ubiquitin-proteasome pathway. The proposed mechanism is as follows:

- **Ternary Complex Formation:** **ARD-2051** simultaneously binds to the Androgen Receptor (the target protein) and an E3 ubiquitin ligase (specifically Cereblon), forming a ternary complex.
- **Ubiquitination:** The proximity induced by the ternary complex facilitates the E3 ligase-mediated transfer of ubiquitin molecules to the Androgen Receptor.
- **Proteasomal Degradation:** The poly-ubiquitinated Androgen Receptor is then recognized and targeted for degradation by the 26S proteasome.
- **Recycling:** **ARD-2051** is released after inducing ubiquitination and can subsequently engage another Androgen Receptor and E3 ligase, acting catalytically to induce the degradation of multiple AR proteins.

Below is a diagram illustrating the signaling pathway of **ARD-2051**-mediated AR degradation.



[Click to download full resolution via product page](#)

ARD-2051 Mechanism of Action

In Vitro Efficacy Androgen Receptor Degradation

The ability of **ARD-2051** to induce the degradation of the Androgen Receptor was assessed in prostate cancer cell lines.^{[1][2]}

Cell Line	DC50 (nM)	Dmax (%)
VCaP	0.6	>90
LNCaP	0.6	>90

Cell Viability Inhibition

The anti-proliferative effects of **ARD-2051** were evaluated in prostate cancer cell lines.^[1]

Cell Line	IC50 (nM)
VCaP	10.2
LNCaP	12.8

In Vivo Efficacy

The anti-tumor activity of **ARD-2051** was evaluated in a VCaP xenograft mouse model.[\[1\]](#)

Dosage (mg/kg, oral)	Tumor Growth Inhibition (TGI) (%)
3.75	44
7.5	71
12.5	61
25	80
30	Effective inhibition reported

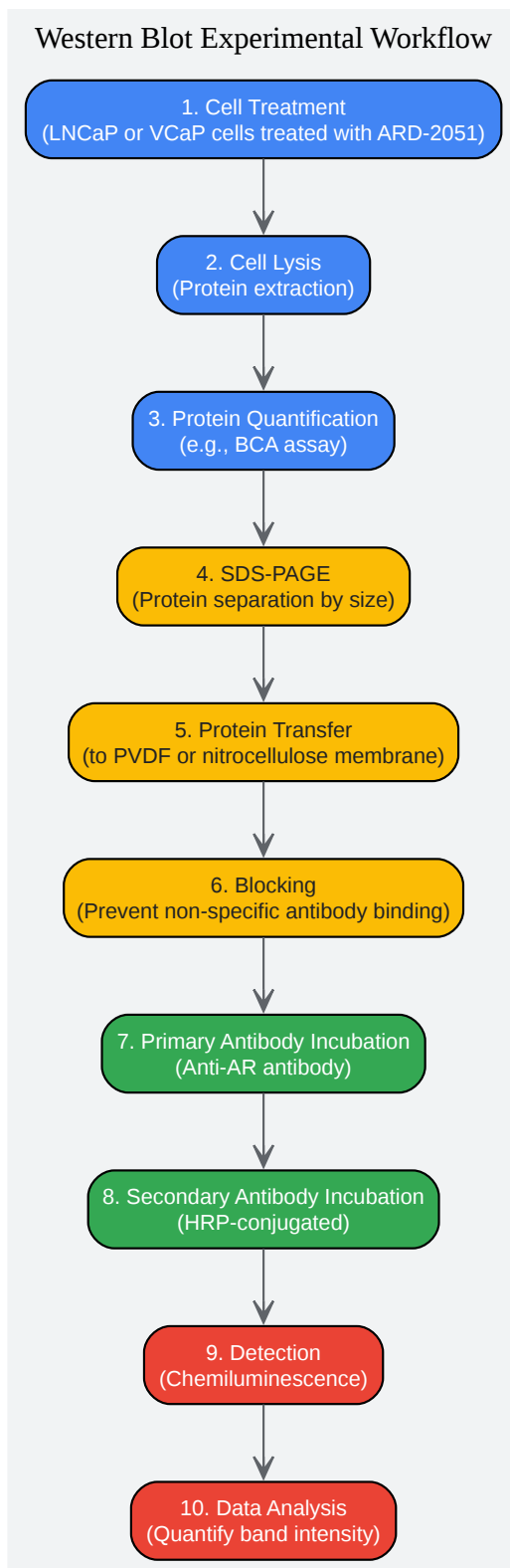
Experimental Protocols

Cell Culture

- Cell Lines: LNCaP and VCaP human prostate cancer cell lines were obtained from the American Type Culture Collection (ATCC).
- Culture Media:
 - LNCaP cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
 - VCaP cells were cultured in DMEM with Glutamax supplemented with 10% FBS.
- Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for AR Degradation

This protocol outlines the general workflow for assessing AR degradation.



[Click to download full resolution via product page](#)

Western Blot Workflow for AR Degradation

- Cell Treatment: Plate LNCaP or VCaP cells and treat with varying concentrations of **ARD-2051** for a specified duration (e.g., 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
- Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., GAPDH or β -actin) should also be used.
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: Quantify band intensities to determine the percentage of AR degradation relative to a vehicle control.

Cell Viability Assay

A WST-8 assay was utilized to determine the effect of **ARD-2051** on cell viability.

- Cell Seeding: Seed LNCaP or VCaP cells in 96-well plates.
- Compound Treatment: Treat cells with a range of **ARD-2051** concentrations in a charcoal-stripped medium, in the presence of 0.1 nM of the AR agonist R1881, for 4 days.
- WST-8 Addition: Add WST-8 reagent to each well and incubate.

- **Absorbance Measurement:** Measure the absorbance at the appropriate wavelength to determine cell viability.
- **IC50 Calculation:** Calculate the IC50 value, which is the concentration of **ARD-2051** that inhibits cell growth by 50%.

In Vivo Xenograft Model

- **Animal Model:** Male CB17 SCID mice were used for the study.
- **Tumor Implantation:** VCaP cells were subcutaneously injected into the flanks of the mice.
- **Treatment:** Once tumors reached a specified volume, mice were treated with **ARD-2051** orally at various doses (3.75, 7.5, 12.5, 25, and 30 mg/kg) daily for 21 days.
- **Tumor Measurement:** Tumor volume was measured regularly to assess tumor growth inhibition.
- **Pharmacodynamic Analysis:** At the end of the study, tumor tissues were collected to analyze AR protein levels and the expression of AR-regulated genes.

Conclusion

ARD-2051 is a highly potent and orally active Androgen Receptor PROTAC degrader. Its ability to effectively induce AR degradation translates to significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo. These characteristics position **ARD-2051** as a promising candidate for further preclinical and clinical development for the treatment of advanced, castration-resistant prostate cancer. The detailed methodologies provided in this guide are intended to facilitate further research and evaluation of this novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degradar of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degradar of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ARD-2051: A Technical Guide to a Novel Androgen Receptor PROTAC Degradar]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387255#ard-2051-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com